molecular formula C2H7NO B073530 N,O-Dimethylhydroxylamine CAS No. 1117-97-1

N,O-Dimethylhydroxylamine

Cat. No. B073530
CAS RN: 1117-97-1
M. Wt: 61.08 g/mol
InChI Key: KRKPYFLIYNGWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,O-Dimethylhydroxylamine is a methylated hydroxylamine used to form so-called ‘Weinreb amides’ for use in the Weinreb ketone synthesis . It is commercially available as its hydrochloride salt .


Synthesis Analysis

N,O-Dimethylhydroxylamine can be prepared by reacting ethyl chloroformate (or similar) with hydroxylamine followed by treatment with a methylating agent such as dimethyl sulfate. The N,O-dimethylhydroxylamine is then liberated by acid hydrolysis followed by neutralization .


Molecular Structure Analysis

The molecular formula of N,O-Dimethylhydroxylamine is C2H7NO. Its average mass is 61.083 Da and its monoisotopic mass is 61.052765 Da .


Chemical Reactions Analysis

N,O-Dimethylhydroxylamine is used in the preparation of Weinreb amides, which are useful in the Weinreb ketone synthesis . It is also used as a reagent in the preparation of 2-acyloxazoles from 2-oxazolemagnesium chloride .


Physical And Chemical Properties Analysis

N,O-Dimethylhydroxylamine has a melting point of -97 °C and a boiling point of 43.2 °C . Its hydrochloride salt has a melting point of 112 to 115 °C .

Scientific Research Applications

Preparation of 2-Acyloxazoles

N,O-Dimethylhydroxylamine hydrochloride is used as a reagent in the preparation of 2-acyloxazoles from 2-oxazolemagnesium chloride . This is a significant application in organic synthesis, particularly in the creation of heterocyclic compounds.

Synthesis of N-Methoxy-N-Methyl-3-Oxo-Butyramide

This compound is also used in the synthesis of N-methoxy-N-methyl-3-oxo-butyramide from diketene . This reaction is important in the production of certain pharmaceuticals and agrochemicals.

Amide Coupling Reactions

N,O-Dimethylhydroxylamine hydrochloride is used in amide coupling reactions to form Weinreb amides . These amides are useful intermediates in organic synthesis, particularly in the Weinreb ketone synthesis.

Preparation of Inhibitors

In addition to the above, this compound is used in the preparation of an inhibitor of the NLS-derived BC peptides . This has potential applications in the field of medicinal chemistry and drug design.

Mechanism of Action

Target of Action

N,O-Dimethylhydroxylamine primarily targets the formation of 'Weinreb amides’ . Weinreb amides are a type of chemical compound used in organic synthesis, particularly in the synthesis of ketones .

Mode of Action

N,O-Dimethylhydroxylamine interacts with its targets through a process known as methylation . This involves the transfer of a methyl group (CH3) from the N,O-Dimethylhydroxylamine to the target molecule . The methylation process is facilitated by a methylating agent such as dimethyl sulfate .

Biochemical Pathways

The primary biochemical pathway affected by N,O-Dimethylhydroxylamine is the Weinreb ketone synthesis . This pathway involves the conversion of Weinreb amides into ketones . N,O-Dimethylhydroxylamine plays a crucial role in this pathway by facilitating the formation of Weinreb amides, which are then used as precursors for ketone synthesis .

Result of Action

The primary result of N,O-Dimethylhydroxylamine’s action is the formation of Weinreb amides . These compounds are valuable in organic synthesis, particularly in the synthesis of ketones . Therefore, the action of N,O-Dimethylhydroxylamine can facilitate the production of a wide range of ketone compounds, which have various applications in fields such as pharmaceuticals and agrochemicals .

Action Environment

The action of N,O-Dimethylhydroxylamine can be influenced by various environmental factors. For instance, the methylation process is facilitated by a methylating agent such as dimethyl sulfate . Additionally, the compound is sensitive to hygroscopic conditions , which means that it can absorb moisture from the environment, potentially affecting its stability and efficacy. Therefore, it’s important to store N,O-Dimethylhydroxylamine under appropriate conditions to ensure its effectiveness .

Safety and Hazards

N,O-Dimethylhydroxylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

N,O-Dimethylhydroxylamine is used in the synthesis of 2-acyloxazoles from 2-oxazolemagnesium chloride . It is also used in amide coupling reactions to form Weinreb amides, which are useful in the Weinreb ketone synthesis .

properties

IUPAC Name

N-methoxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO/c1-3-4-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKPYFLIYNGWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051577
Record name N-Methoxymethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

42.4 °C
Record name N-Methoxymethylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5787
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

379 mm Hg at 25 °C
Record name N-Methoxymethylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5787
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

379.0 [mmHg]
Record name N-Methoxymethylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6243
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

N,O-Dimethylhydroxylamine

Color/Form

Liquid

CAS RN

1117-97-1
Record name N,O-Dimethylhydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxymethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanamine, N-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methoxymethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxymethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHOXYMETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/783670HYEO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Methoxymethylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5787
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-N-methoxy-N-methylpyridine-2-carboxamide (3-2; 219 mg, 0.89 mmole) in dry THF (4 mL) was added diisobutylaluminum hydride (0.94 mL, 0.94 mmole, 1M solution in CH2Cl2) slowly at −78° C. After 3 hr the mixture was quenched with 1N HCl and stirred vigorously. After 4 hr the mixture was neutralized with 1M NaOH and extracted with CH2Cl2 (3×). The combined organic layers were dried (MgSO4), filtered, and concentrated to give 3-bromopyridine-2-carboxaldehyde and its animal with N,O-dimethylhydroxylamine as a mixture which was used in the next step without purification.
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,O-Dimethylhydroxylamine
Reactant of Route 2
Reactant of Route 2
N,O-Dimethylhydroxylamine
Reactant of Route 3
N,O-Dimethylhydroxylamine
Reactant of Route 4
N,O-Dimethylhydroxylamine
Reactant of Route 5
N,O-Dimethylhydroxylamine
Reactant of Route 6
N,O-Dimethylhydroxylamine

Q & A

Q1: What is the molecular formula and weight of N,O-Dimethylhydroxylamine?

A1: The molecular formula is C2H7NO, and the molecular weight is 61.10 g/mol. []

Q2: What are the key spectroscopic data for N,O-Dimethylhydroxylamine?

A2: The 1H NMR spectrum shows signals at δ 2.12, 3.18, and 3.70 ppm. The 13C NMR spectrum displays signals at δ 19.58, 31.98, 60.86, and 171.59 ppm. Key IR absorptions are observed at 2950, 1670, 1410, and 1380 cm−1. []

Q3: How is N,O-Dimethylhydroxylamine hydrochloride typically synthesized?

A3: A common method involves reacting Acetyl Chloride with commercially available N,O-Dimethylhydroxylamine hydrochloride in pyridine, followed by distillation under reduced pressure. This method typically yields 65% of the desired product. [] A greener, industrial-scale method, detailed in a Chinese patent, uses less hazardous reagents and features milder reaction conditions. []

Q4: What is the primary application of N,O-Dimethylhydroxylamine in organic synthesis?

A4: N,O-Dimethylhydroxylamine is widely employed in the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides. [, , , ]

Q5: Why are Weinreb amides considered valuable in organic synthesis?

A5: Weinreb amides react with organometallic reagents to produce ketones without generating unwanted side products. This controlled reactivity arises from the formation of stable metal-chelated intermediates during the reaction. [, , , ]

Q6: Can N,O-Dimethylhydroxylamine be used to synthesize other useful compounds besides Weinreb amides?

A6: Yes, it can be employed to create ureas [] and plays a role in forming alkoxy-substituted heterocycles when used in its bis(alkoxyamine) form. [] It also participates in the synthesis of 4,5-dihydro-1,2,3-triazole 2-oxides via its bisnitroso derivative. []

Q7: Are there specific advantages to using N,O-Dimethylhydroxylamine for Weinreb amide synthesis compared to other methods?

A7: Several methods exist, each with advantages and limitations:

  • Direct from Carboxylic Acids: This one-pot approach using phosphorus trichloride in toluene is efficient, even for sterically hindered acids, and suitable for large-scale production. [] Another one-pot method utilizes trichloromethyl chloroformate and triethylamine, resulting in excellent yields. [, ]
  • Other Methods: Less conventional methods like using 4,6-pyrimidyl urethane with Grignard reagents [] or palladium-catalyzed cross-coupling with organostannanes [] exist, each with its own substrate scope and limitations.

Q8: Are there any challenges or limitations associated with using N,O-Dimethylhydroxylamine for Weinreb amide synthesis?

A8: Yes, some methods require an excess of N,O-Dimethylhydroxylamine hydrochloride and expensive coupling reagents. Additionally, certain procedures necessitate extended reaction times or complex purification steps. [, ]

Q9: Can you provide examples of specific reactions or applications where N,O-Dimethylhydroxylamine has been successfully employed in the synthesis of complex molecules?

A9: Certainly! It has been successfully utilized in the total synthesis of natural products like amphidinolide O [] and lycopodium alkaloids. [] Additionally, it has been employed in the preparation of 11β HSD1 inhibitors, a class of pharmaceutical compounds. []

Q10: Are there specific handling precautions for N,O-Dimethylhydroxylamine?

A10: Due to its potential for decomposition, N,O-Dimethylhydroxylamine, particularly the free amine, should be handled with care. Standard laboratory safety procedures, including the use of a fume hood, are recommended. []

Q11: Does N,O-Dimethylhydroxylamine have applications beyond organic synthesis?

A11: Yes, its use extends to biological systems. For instance, it is a key metabolite in the degradation pathway of the herbicide linuron. Certain bacteria can hydrolyze linuron, breaking it down into 3,4-dichloroaniline and N,O-Dimethylhydroxylamine. [, , , , ] Further research has focused on the enzymes responsible for this hydrolysis, particularly in bacterial species like Variovorax and Sphingobium. [, ]

Q12: Has computational chemistry been applied to study N,O-Dimethylhydroxylamine or its derivatives?

A12: Yes, computational studies have explored the conformational isomers of N-nitroso-dimethylhydroxylamine using NMR spectroscopy and density functional theory (DFT) calculations. [] Such studies provide insights into the molecule's structure, energetics, and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.